Kethoxal

Description

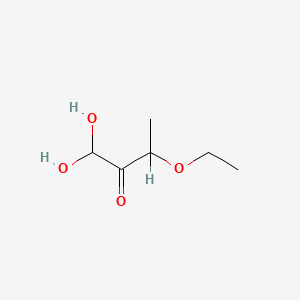

Kethoxal is an agent that reacts with guanine to create a covalent adduct. In vivo, this compound reacts with 30S ribosomal subunits yielding inactive ribosomes.

modifies guanine containing oligoribonucleotides by reacting selectively with guanine in polynucleotides. Drug is hydrate of 3-ethoxy-2-oxobutyraldehyde

Structure

3D Structure

Properties

CAS No. |

27762-78-3 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-ethoxy-1,1-dihydroxybutan-2-one |

InChI |

InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3 |

InChI Key |

YRCRRHNVYVFNTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)C(=O)C(O)O |

Appearance |

Solid powder |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-ethoxy-2-oxobutyraldehyde kethocal kethoxal |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Kethoxal as an RNA Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of kethoxal, and its azide-functionalized derivative N3-kethoxal, as a powerful tool for probing RNA structure. This compound's high specificity for single-stranded guanine (B1146940) residues allows for precise mapping of RNA secondary structures, offering critical insights for basic research and drug development.

Introduction: Unveiling RNA Structure with this compound

Understanding the intricate three-dimensional structure of RNA is paramount to elucidating its function in cellular processes and its role in disease. Chemical probing techniques have emerged as indispensable tools for mapping RNA structures both in vitro and in vivo. Among these, this compound stands out due to its specific and reversible reaction with guanine bases in single-stranded regions of RNA.[1][2][3] This specificity provides a high-resolution snapshot of RNA secondary structure, highlighting regions that are accessible for interactions with other molecules, a critical aspect for drug development targeting RNA.

The development of an azide-modified version, N3-kethoxal, has further revolutionized its application by enabling bio-orthogonal tagging.[1][3] This allows for the enrichment of modified RNA fragments, significantly enhancing the signal-to-noise ratio in high-throughput sequencing-based methods like Keth-seq.

Mechanism of Action: The Chemistry of Guanine Specificity

This compound (1,1-dihydroxy-3-ethoxy-2-butanone) is a small, cell-permeable molecule that selectively reacts with the N1 and N2 positions of guanine bases that are not protected by base-pairing or protein binding. This reaction is contingent on the guanine residue being in a single-stranded conformation, as the Watson-Crick base pairing in double-stranded regions sterically hinders the access to these positions.

The reaction forms a stable cyclic adduct, which can be detected by several methods. A key feature of this modification is that it blocks the progression of reverse transcriptase during cDNA synthesis. This property is harnessed in primer extension and deep sequencing techniques to map the locations of single-stranded guanines at nucleotide resolution.

The chemical reaction of N3-kethoxal with a guanine residue in an RNA molecule is depicted below.

Caption: Reaction of N3-kethoxal with guanine.

A significant advantage of the this compound-guanine adduct is its reversibility. The modification can be removed under alkaline conditions or by heating, allowing for control experiments and ensuring that the observed reverse transcription stops are indeed due to the this compound modification.

Data Presentation: Quantitative Analysis of this compound Probing

The efficiency and specificity of this compound probing are influenced by various experimental parameters. The following tables summarize key quantitative data derived from studies utilizing N3-kethoxal.

| Parameter | Value | Conditions | Source |

| N3-Kethoxal Concentration | 5 mM | In vivo cell labeling | |

| Labeling Time | 5-10 min | In vivo cell labeling at 37°C | |

| Reversibility Condition 1 | 95°C for 10 min | In the presence of 50 mM GTP | |

| Reversibility Condition 2 | 37°C for 8 hours | In the presence of excess GTP | |

| Cell Permeability | Efficient penetration in 1 min, signal saturation in 5 min | Mouse embryonic stem cells |

| Reagent | Target Base(s) | Key Features |

| This compound/N3-Kethoxal | Guanine (single-stranded) | Reversible, cell-permeable, enables enrichment (N3 version) |

| DMS | Adenine and Cytosine (unpaired) | Toxic at high concentrations |

| SHAPE Reagents | 2'-OH of all nucleotides (flexible regions) | Probes backbone flexibility |

| CMCT | Uracil and Guanine (unpaired) | |

| Glyoxal | Guanine (single-stranded) |

Experimental Protocols: A Guide to Keth-seq

The following provides a detailed methodology for performing a Keth-seq experiment to map single-stranded guanines across the transcriptome.

In Vivo RNA Labeling with N3-Kethoxal

-

Cell Culture: Culture cells to the desired confluency.

-

Labeling: Add N3-kethoxal directly to the cell culture medium to a final concentration of 5 mM.

-

Incubation: Incubate the cells for 10 minutes at 37°C and 5% CO2.

-

Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.

RNA Isolation and Biotinylation

-

RNA Extraction: Isolate total RNA from the labeled cells using a standard RNA extraction protocol.

-

Biotinylation: Perform a copper-free click reaction to attach a biotin (B1667282) handle to the azide (B81097) group on the N3-kethoxal adducts.

-

Incubate the N3-kethoxal labeled RNA with a DBCO-biotin conjugate.

-

The reaction is typically carried out at 37°C for 2 hours in the presence of an RNase inhibitor.

-

Enrichment of Labeled RNA and Library Preparation

-

RNA Fragmentation: Fragment the biotinylated RNA to the desired size range for sequencing (e.g., by sonication). High temperatures should be avoided as they can reverse the this compound modification.

-

Enrichment: Use streptavidin-coated magnetic beads to enrich the biotinylated RNA fragments.

-

Elution and Reversal: Elute the enriched RNA from the beads and reverse the N3-kethoxal modification by incubating at 95°C for 10 minutes. This step is crucial to prevent the adduct from interfering with subsequent enzymatic steps.

-

Library Preparation: Construct a sequencing library from the enriched RNA fragments using a standard library preparation kit for RNA sequencing.

Control Experiments

To ensure the reliability of the Keth-seq data, two control libraries are essential:

-

No-treatment control: RNA from cells not treated with N3-kethoxal. This control helps to identify endogenous reverse transcription stops.

-

N3-kethoxal-removal sample: An aliquot of the labeled and enriched RNA that undergoes the reversal step before library preparation. A significant reduction in RT-stop signals at guanine positions compared to the experimental sample confirms that the stops are due to the this compound modification.

Mandatory Visualization: Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound-based RNA probing.

References

Kethoxal's Reactivity with Single-Stranded RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of kethoxal with single-stranded RNA (ssRNA). This compound (1,1-dihydroxy-3-ethoxy-2-butanone) is a chemical probe renowned for its high specificity in modifying guanine (B1146940) residues in accessible, single-stranded regions of nucleic acids. This property has made it an invaluable tool for investigating RNA secondary and tertiary structure, RNA-protein interactions, and the dynamics of RNA in vitro and in vivo. The development of an azide-modified derivative, N3-kethoxal, has further expanded its utility to transcriptome-wide structural mapping.

Core Principles of this compound Reactivity

This compound's utility as a structural probe is rooted in its specific and covalent modification of guanine. The reaction occurs under mild physiological conditions, targeting the N1 and N2 positions of the guanine base.[1] These positions are integral to the Watson-Crick base pairing with cytosine. Consequently, this compound modification is sterically hindered in double-stranded RNA, leading to its pronounced preference for single-stranded regions, such as loops and bulges.[2]

The modification of guanine by this compound creates a bulky adduct that can be detected by several methods. A common approach involves reverse transcription, where the adduct on the RNA template causes the reverse transcriptase to stall, resulting in a truncated cDNA product. The position of the stall indicates the location of a modified, and therefore single-stranded, guanine.

A significant advancement in this compound-based RNA probing was the development of N3-kethoxal.[3][4] This derivative incorporates a bioorthogonal azide (B81097) group, which can be subsequently tagged with biotin (B1667282) via a copper-free click chemistry reaction. This enables the enrichment of modified RNA fragments, significantly enhancing the signal-to-noise ratio for high-throughput sequencing applications like Keth-seq.[3]

Quantitative Analysis of this compound Reactivity

| Ribonucleotide | Relative Reactivity with this compound |

| Guanine (G) | High |

| Adenine (A) | Negligible |

| Cytosine (C) | Negligible |

| Uracil (U) | Negligible |

This table summarizes the qualitative reactivity of this compound with the four major ribonucleotides in RNA. The high reactivity with guanine is the basis for its use as a specific structural probe.

Experimental Protocols

This compound Footprinting of RNA

This protocol outlines a general method for using this compound to identify single-stranded regions in a specific RNA molecule, followed by analysis using reverse transcription.

Materials:

-

Purified RNA of interest

-

This compound solution (e.g., 50 mM in ethanol (B145695) or DMSO)

-

Reaction Buffer (e.g., 50 mM sodium cacodylate, pH 7.0, 100 mM KCl, 10 mM MgCl2)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

RNA purification kit

-

Reverse transcription primers

-

Reverse transcriptase and dNTPs

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

RNA Folding: Resuspend the purified RNA in the reaction buffer. To ensure proper folding, heat the RNA at 95°C for 2 minutes, then slowly cool to room temperature.

-

This compound Modification: Add this compound to the folded RNA to a final concentration of 1-10 mM. The optimal concentration should be determined empirically. Incubate at 37°C for 10-30 minutes.

-

Quenching: Stop the reaction by adding the quenching solution.

-

RNA Purification: Purify the modified RNA using an appropriate RNA purification kit to remove unreacted this compound and other buffer components.

-

Primer Extension Analysis:

-

Anneal a 5'-radiolabeled or fluorescently-labeled primer to the purified, modified RNA.

-

Perform a reverse transcription reaction.

-

Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the unmodified RNA.

-

Bands that appear in the this compound-treated lane but not in the control lane represent positions where the reverse transcriptase has stalled due to a this compound adduct on a guanine residue.

-

N3-Kethoxal Labeling for Keth-seq

This protocol describes the labeling of RNA with N3-kethoxal for subsequent biotinylation and high-throughput sequencing.

Materials:

-

Total RNA or purified RNA fraction

-

N3-kethoxal (e.g., 100 mM in DMSO)

-

Reaction Buffer (as above)

-

DBCO-PEG4-Biotin

-

RNA fragmentation reagents

-

Streptavidin beads

-

Library preparation kit for sequencing

Procedure:

-

RNA Folding: Fold the RNA as described in the this compound footprinting protocol.

-

N3-kethoxal Modification: Add N3-kethoxal to a final concentration of 5-10 mM and incubate at 37°C for 10 minutes.

-

RNA Purification: Purify the N3-kethoxal modified RNA.

-

Biotinylation: To the purified RNA, add DBCO-PEG4-Biotin and incubate to allow the click chemistry reaction to proceed.

-

RNA Fragmentation: Fragment the biotinylated RNA to the desired size range for sequencing.

-

Enrichment of Modified Fragments: Use streptavidin beads to capture the biotinylated RNA fragments.

-

Library Preparation and Sequencing: Elute the enriched fragments and proceed with a standard library preparation protocol for high-throughput sequencing.

Visualizing Workflows and Pathways

This compound Reaction with Guanine

Caption: Reaction of this compound with an unpaired guanine residue in ssRNA.

Keth-seq Experimental Workflow

Caption: The experimental workflow for Keth-seq.

References

- 1. This compound-assisted single-stranded DNA sequencing captures global transcription dynamics and enhancer activity in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Keth-seq for transcriptome-wide RNA structure mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Dawn of Nucleic Acid Research: An In-depth Technical Guide to the Early Applications of Kethoxal

For Immediate Release

This technical guide provides a comprehensive overview of the foundational applications of kethoxal in nucleic acid research, with a particular focus on its pioneering use in elucidating the structure of ribonucleic acids (RNA). Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental methodologies, and quantitative data from seminal studies that established this compound as a critical tool for probing nucleic acid architecture.

Introduction: this compound as a Probe of Nucleic Acid Structure

This compound (β-ethoxy-α-ketobutyraldehyde) emerged in the mid-20th century as a valuable chemical probe for investigating the secondary and tertiary structures of nucleic acids. Its utility stems from its specific and reversible reaction with guanine (B1146940) residues that are not involved in base-pairing, rendering them accessible for modification. This selective reactivity allowed early researchers to distinguish between single-stranded and double-stranded regions within RNA molecules, providing invaluable insights into their complex three-dimensional structures long before the advent of high-throughput sequencing and advanced structural biology techniques.

The primary application of this compound in early nucleic acid research was in the structural mapping of various RNA molecules, most notably transfer RNA (tRNA) and ribosomal RNA (rRNA). By identifying the guanine residues susceptible to this compound modification, scientists could infer which regions of the RNA were single-stranded and solvent-exposed, thereby contributing to the development of the first structural models of these essential biomolecules.

The Chemistry of this compound Modification

This compound's specificity for guanine is the cornerstone of its application in nucleic acid research. The reaction involves the formation of a covalent adduct with the N1 and N2 positions of the guanine base. This modification effectively "tags" accessible guanine residues. A key feature of this reaction is its reversibility under mild alkaline conditions, which allows for the removal of the this compound adduct and the restoration of the original nucleic acid structure. This property was crucial in early studies for control experiments and for ensuring that the modification itself did not irreversibly denature the nucleic acid.

Early Applications in tRNA and rRNA Structure Elucidation

The initial forays into using this compound for nucleic acid structure determination focused on two of the most abundant and functionally critical RNA species: tRNA and rRNA.

Probing the Structure of Transfer RNA (tRNA)

In a seminal 1967 study by Litt and Hancock, this compound was employed to probe the structure of tRNA. Their work provided some of the earliest experimental evidence for the folded, cloverleaf-like structure of tRNA. By reacting tRNA with this compound and analyzing the modified guanine residues, they could identify which guanines were in single-stranded loop regions and therefore accessible to the chemical probe.

Footprinting Ribosomal RNA (rRNA)

A landmark 1972 paper by Noller and Chaires detailed the use of this compound to probe the structure of 16S ribosomal RNA within the 30S ribosomal subunit[1]. This study was instrumental in demonstrating that rRNA plays a direct role in ribosome function, specifically in the binding of tRNA. They found that modification of a small number of guanine residues in 16S rRNA by this compound led to the inactivation of the ribosome's ability to bind tRNA[1]. This "footprinting" technique, where the binding of a ligand (in this case, the ribosomal proteins) protects certain residues from chemical modification, became a powerful tool for mapping functional sites on RNA.

Later work by Noller and Garrett in 1979 extended this approach to 5S rRNA, identifying this compound-reactive sites to refine the secondary structure model of this ribosomal component.

Quantitative Data from Early this compound Studies

The following tables summarize key quantitative data extracted from these pioneering studies.

| Parameter | Litt and Hancock, 1967 (tRNA) | Noller and Chaires, 1972 (16S rRNA in 30S subunit) | Noller and Garrett, 1979 (5S rRNA) |

| This compound Concentration | Not explicitly stated | 0.8 mg/mL | 1 mg/mL |

| Nucleic Acid Concentration | Not explicitly stated | ~10 A260 units/mL | 10 A260 units/mL |

| Reaction Buffer | 0.05 M Tris-HCl, pH 7.5, 0.01 M MgCl2 | 50 mM Tris-HCl, pH 7.8, 50 mM KCl, 10 mM Mg(OAc)2 | 50 mM K-cacodylate, pH 7.2, 20 mM Mg(OAc)2, 100 mM KCl |

| Reaction Temperature | 25°C | 37°C | 37°C |

| Reaction Time | Varied (kinetic studies) | Up to 90 minutes | Varied (up to 60 minutes) |

| Number of Reactive Guanines | ~3 per tRNA molecule | 6-7 for functional inactivation | Varied by conformation (A vs. B form) |

Table 1: Summary of Reaction Conditions from Early this compound Studies.

| Study | Key Finding | Quantitative Result |

| Noller and Chaires, 1972 | Inactivation of 30S ribosomal subunits by this compound modification. | Modification of 6-7 guanine residues in 16S rRNA correlates with the loss of tRNA binding activity. |

| Noller and Garrett, 1979 | Differential reactivity of guanine residues in different conformers of 5S rRNA. | In the 'A' form, G41 was the most reactive, followed by G13. In the 'B' form, G13 was the most reactive. |

Table 2: Key Quantitative Findings from Early this compound Footprinting Studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, reconstructed from the original publications.

This compound Modification of 30S Ribosomal Subunits (Noller and Chaires, 1972)

Objective: To modify accessible guanine residues in 16S rRNA within the 30S ribosomal subunit to assess the impact on ribosome function.

Materials:

-

Purified 30S ribosomal subunits

-

This compound solution (stock solution in water)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 10 mM Mg(OAc)2

-

Quenching solution (e.g., Tris buffer)

Procedure:

-

Preparation: Resuspend purified 30S ribosomal subunits in the reaction buffer to a final concentration of approximately 10 A260 units/mL.

-

Reaction Initiation: Add this compound to the ribosome solution to a final concentration of 0.8 mg/mL.

-

Incubation: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 90 minutes) to monitor the extent of inactivation.

-

Reaction Termination: Stop the reaction by adding a quenching solution or by rapid precipitation of the ribosomes.

-

Analysis: Assay the this compound-modified ribosomes for their ability to perform functions such as tRNA binding and protein synthesis.

Identification of this compound-Modified Oligonucleotides by Diagonal Electrophoresis (Noller and Garrett, 1979)

Objective: To identify the specific guanine residues in an RNA molecule that have been modified by this compound.

Materials:

-

32P-labeled, this compound-modified RNA

-

RNase T1

-

Electrophoresis apparatus

-

DEAE-cellulose paper

-

Buffer for first dimension: Pyridinium (B92312) acetate (B1210297), pH 3.5

-

Buffer for second dimension: 7% formic acid

-

Ammonia (B1221849) vapor

Procedure:

-

RNA Digestion: Digest the 32P-labeled, this compound-modified RNA with RNase T1 to generate a set of oligonucleotides.

-

First Dimension Electrophoresis: Apply the oligonucleotide mixture to a strip of DEAE-cellulose paper and perform electrophoresis in the first dimension using a pyridinium acetate buffer at pH 3.5.

-

Reversal of Modification: Expose the paper strip to ammonia vapor. This reverses the this compound modification, removing the adduct from the guanine residues.

-

Second Dimension Electrophoresis: Sew the paper strip onto a larger sheet of DEAE-cellulose paper and perform electrophoresis in the second dimension, perpendicular to the first, using 7% formic acid.

-

Autoradiography: Expose the paper to X-ray film. The unmodified oligonucleotides will form a diagonal line. The oligonucleotides that were originally modified with this compound will migrate off the diagonal, allowing for their identification and subsequent sequence analysis.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships described in these early studies.

Conclusion

The early applications of this compound in nucleic acid research laid a critical foundation for our understanding of RNA structure and function. The pioneering studies of tRNA and rRNA using this simple yet elegant chemical probe provided the first glimpses into the intricate folding of these molecules and their roles in fundamental biological processes. The principles of chemical footprinting established in these early works continue to be relevant in the modern era of structural biology and genomics, albeit with more advanced detection and analysis methods. This guide serves as a testament to the ingenuity of early molecular biologists and the enduring power of chemical probes in unraveling the complexities of the cell.

References

Kethoxal's Specificity for Guanine Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable specificity of kethoxal for guanine (B1146940) bases, a cornerstone of its application in nucleic acid research. This compound, and its azide-functionalized derivative N3-kethoxal, have emerged as invaluable tools for probing the structure of single-stranded RNA and DNA. This document provides a comprehensive overview of its reaction mechanism, quantitative specificity, and detailed experimental protocols for its use.

The Chemical Basis of this compound's Specificity

This compound (1,1-dihydroxy-3-ethoxy-2-butanone) is a small organic molecule that exhibits a strong preference for reacting with guanine (G) residues in single-stranded nucleic acids.[1][2] This specificity is rooted in the unique chemical structure of guanine, which allows for the formation of a stable cyclic adduct with this compound. The reaction specifically targets the N1 and N2 positions on the Watson-Crick face of guanine.[1][2] Consequently, this compound modification is sterically hindered when a guanine base is involved in standard Watson-Crick base pairing within a double-stranded region of RNA or DNA. This property is the foundation of its use in "footprinting" experiments to elucidate nucleic acid secondary structure.

The azide-containing derivative, N3-kethoxal, functions similarly but offers the additional advantage of a bioorthogonal handle for downstream applications such as biotinylation for enrichment or attachment of fluorescent dyes.[1]

Reaction Mechanism

The reaction between this compound and guanine proceeds through the formation of a covalent adduct. This interaction is reversible, a feature that can be exploited experimentally to remove the modification when desired. The stability of the this compound-guanine adduct can be enhanced by the presence of a borate (B1201080) buffer.

Quantitative Specificity of this compound

This compound's utility is fundamentally dependent on its high specificity for guanine over the other canonical bases: adenine (B156593) (A), cytosine (C), and uracil (B121893) (U) in RNA, or thymine (B56734) (T) in DNA. Experimental evidence consistently demonstrates that this compound is essentially inert towards these other bases under standard reaction conditions.

| Nucleobase | Reactivity with this compound | Supporting Evidence |

| Guanine (G) | High | Forms a stable cyclic adduct at N1 and N2 positions in single-stranded regions. |

| Adenine (A) | Negligible/None | Oligonucleotides lacking guanine show no reaction with N3-kethoxal. |

| Cytosine (C) | Negligible/None | Oligonucleotides lacking guanine show no reaction with N3-kethoxal. |

| Uracil (U) | Negligible/None | Oligonucleotides lacking guanine show no reaction with N3-kethoxal. |

Reactivity with Other Molecules

It is important to note that this compound can react with other biomolecules, although generally at a much slower rate than with single-stranded guanine. Of particular relevance is its ability to modify the guanidino group of arginine residues in proteins. However, studies have shown that the reaction with deoxyguanosine is significantly faster than with L-arginine under the same conditions, minimizing protein labeling during typical nucleic acid modification experiments.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in RNA structure analysis.

In Vitro RNA Modification with N3-Kethoxal

This protocol describes the modification of an RNA molecule in vitro using N3-kethoxal, a crucial first step for techniques like Keth-seq or primer extension analysis.

Materials:

-

RNA of interest

-

N3-kethoxal

-

This compound reaction buffer (0.1 M sodium cacodylate, 10 mM MgCl₂, pH 7.0)

-

RNA folding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

Nuclease-free water

-

Micro Bio-Spin™ P-6 Gel Columns (or equivalent for purification)

Procedure:

-

RNA Refolding:

-

In a nuclease-free tube, dilute the RNA to the desired concentration in RNA folding buffer.

-

Heat the RNA solution to 95°C for 2 minutes to denature any existing secondary structures.

-

Allow the RNA to cool slowly to room temperature to facilitate proper refolding.

-

-

N3-Kethoxal Modification:

-

To the refolded RNA solution, add N3-kethoxal to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture at 37°C for 10-30 minutes. Incubation time can be adjusted to control the extent of modification.

-

The final reaction volume is typically 10-20 µL.

-

-

Purification of Modified RNA:

-

Remove unreacted N3-kethoxal by purifying the RNA using a size-exclusion chromatography column, such as a Micro Bio-Spin™ P-6 Gel Column.

-

Elute the purified, modified RNA according to the manufacturer's instructions.

-

-

(Optional) Adduct Stabilization:

-

If long-term stability of the adduct is required, the modification can be "fixed" by adding a borate buffer (e.g., 50 mM potassium borate, pH 7.0) to the purified RNA.

-

-

(Optional) Removal of N3-Kethoxal Modification:

-

The N3-kethoxal adduct can be reversed by incubating the modified RNA in a buffer containing a high concentration of free guanosine (B1672433) or GTP (e.g., 50 mM GTP) at 37°C for several hours or at 95°C for 10 minutes.

-

Analysis of this compound Modification by Primer Extension

This protocol outlines the detection of this compound-modified guanine residues in an RNA molecule using reverse transcription. The this compound adduct on a guanine base acts as a roadblock for reverse transcriptase, leading to the termination of cDNA synthesis.

Materials:

-

This compound-modified RNA

-

Unmodified control RNA

-

5'-end radiolabeled DNA primer specific to the RNA of interest

-

Reverse transcriptase (e.g., AMV or SuperScript)

-

Reverse transcriptase buffer

-

dNTP mix

-

Dideoxynucleotide sequencing kit (for generating a sequencing ladder)

-

Denaturing polyacrylamide gel

-

Urea

-

TBE buffer

-

Loading dye (e.g., formamide-based)

Procedure:

-

Primer Annealing:

-

In separate tubes, mix the this compound-modified RNA and the unmodified control RNA with the 5'-end radiolabeled primer.

-

Heat the mixtures to 65-80°C for 5 minutes, then allow to cool slowly to room temperature to anneal the primer to the RNA template.

-

-

Reverse Transcription Reaction:

-

Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase.

-

Add the master mix to the annealed primer-template mixtures.

-

Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-55°C) for 30-60 minutes.

-

-

Sequencing Ladder Generation:

-

In parallel, perform dideoxy sequencing reactions for the unmodified RNA using the same radiolabeled primer to generate a G, A, C, and U ladder.

-

-

Analysis by Gel Electrophoresis:

-

Stop the reverse transcription and sequencing reactions by adding a formamide-based loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel containing urea.

-

Run the gel at a constant power until the desired resolution is achieved.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

-

Data Interpretation:

-

The positions of this compound-modified guanines will appear as bands in the lane corresponding to the modified RNA, indicating premature termination of reverse transcription.

-

The intensity of these bands can provide a semi-quantitative measure of the extent of modification at each guanine residue.

-

The sequencing ladder allows for the precise identification of the modified guanine bases.

-

Visualizing Workflows and Relationships

Experimental Workflow for this compound Footprinting

The following diagram illustrates a typical workflow for an RNA footprinting experiment using this compound, from RNA preparation to data analysis.

Logical Relationship of this compound Specificity

This diagram illustrates the logical basis for this compound's utility in structure probing, highlighting its specificity for single-stranded guanine.

Conclusion

This compound's high specificity for single-stranded guanine bases makes it an indispensable tool for researchers in molecular biology, biochemistry, and drug development. Its ability to precisely map accessible guanine residues provides invaluable insights into the secondary and tertiary structures of RNA and DNA, their interactions with other molecules, and their functional roles within the cell. The development of N3-kethoxal has further expanded the applications of this powerful chemical probe, enabling advanced techniques for transcriptome-wide structural analysis. A thorough understanding of its chemical properties and experimental application, as detailed in this guide, is crucial for its effective use in elucidating the complex world of nucleic acid structure and function.

References

Methodological & Application

Probing the Transcriptome in High Resolution: Application of Kethoxal for Single-Cell RNA Structure Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The three-dimensional structure of RNA is intrinsically linked to its function, regulating everything from gene expression to catalytic activity. While bulk methods have provided population averages of RNA structures, they mask the inherent heterogeneity present across different cells. The advent of single-cell technologies offers an unprecedented opportunity to dissect this structural variability. This document details the application of kethoxal, a chemical probe specific for single-stranded guanine (B1146940) residues, for the analysis of RNA structure at the single-cell level. By adapting the principles of Keth-seq (this compound-based RNA structure sequencing) to a single-cell workflow, researchers can gain deeper insights into the dynamic nature of the cellular structurome.

This compound, and its azide-functionalized derivative N3-kethoxal, selectively labels the N1 and N2 positions of guanine bases that are not involved in Watson-Crick base-pairing.[1] This modification can be detected through reverse transcription, where the adducted guanine acts as a stop or induces mutations, allowing for the identification of single-stranded regions. The integration of this chemical probing with the high-throughput capabilities of single-cell RNA sequencing (scRNA-seq) enables the simultaneous profiling of both the transcriptome and the structural landscape of individual cells.

Principle of Single-Cell this compound-based RNA Structure Sequencing (scKeth-seq)

The proposed scKeth-seq methodology combines the specificity of this compound probing with a droplet-based or plate-based single-cell RNA-seq workflow. The core principle involves treating a population of live cells with a membrane-permeable this compound derivative, such as N3-kethoxal. This initial step "snapshots" the in-vivo RNA structures by covalently modifying accessible guanine residues. Following this, single cells are isolated, and their RNA is reverse transcribed using primers containing cell-specific barcodes and Unique Molecular Identifiers (UMIs). The this compound adducts lead to premature termination of reverse transcription or the introduction of mutations in the resulting cDNA. These signatures are then read out by next-generation sequencing, allowing for the computational inference of RNA secondary structure on a cell-by-cell basis.

The azide (B81097) group on N3-kethoxal provides a bio-orthogonal handle for further chemical modifications, such as the attachment of biotin (B1667282) for enrichment, although this is more commonly used in bulk applications.[1][2] For single-cell applications, the direct detection of reverse transcription stops or mutations is often more practical.

Experimental Protocols

This section outlines a detailed protocol for scKeth-seq, based on the established principles of Keth-seq and adapted for a single-cell workflow inspired by methods like sc-SPORT.

Materials and Reagents

-

Cell Culture: Healthy, logarithmically growing cells of interest.

-

This compound Reagent: N3-kethoxal (azido-kethoxal).

-

Buffers: this compound reaction buffer (e.g., 0.1 M sodium cacodylate, 10 mM MgCl2, pH 7.0), PBS, cell lysis buffer.

-

Single-Cell RNA-seq Platform: Droplet-based (e.g., 10x Genomics Chromium) or plate-based (e.g., SMART-seq).

-

Reverse Transcription: Reverse transcriptase, dNTPs, barcoded primers.

-

Library Preparation Kit: Compatible with the chosen scRNA-seq platform.

-

RNA Purification: RNA purification kits (e.g., magnetic beads).

Protocol Steps

-

Cell Preparation:

-

Culture cells to the desired density. Ensure high viability (>90%) for optimal results.

-

Harvest cells and wash with pre-warmed PBS.

-

Resuspend the cell pellet in the appropriate cell culture medium for this compound treatment.

-

-

In-Cell RNA Labeling with N3-Kethoxal:

-

Treat the cells with N3-kethoxal at a final concentration of 1-10 mM. The optimal concentration and incubation time should be empirically determined for each cell type.

-

To stop the reaction, pellet the cells by centrifugation at 4°C and wash twice with ice-cold PBS.

-

-

Single-Cell Isolation:

-

Resuspend the cells in a suitable buffer for single-cell partitioning.

-

Proceed immediately with the chosen single-cell platform's protocol for cell encapsulation (droplet-based) or sorting into plates.

-

-

Cell Lysis and Reverse Transcription:

-

Within the droplets or wells, cells are lysed to release their RNA.

-

Reverse transcription is performed using primers that include a cell barcode and a UMI. The this compound adducts on the RNA template will cause the reverse transcriptase to stall or misincorporate nucleotides, creating a record of the modification.

-

-

cDNA Amplification and Library Preparation:

-

Following reverse transcription, the cDNA is amplified.

-

Sequencing libraries are prepared according to the manufacturer's protocol for the single-cell platform. This typically involves fragmentation, adapter ligation, and sample indexing.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a compatible next-generation sequencing platform.

-

The data analysis pipeline will involve:

-

Demultiplexing reads based on cell barcodes.

-

Aligning reads to a reference transcriptome.

-

Identifying reverse transcription stops or mutations at guanine residues.

-

Calculating a "reactivity score" for each guanine based on the frequency of stops/mutations.

-

Using these reactivity scores as constraints for RNA secondary structure prediction algorithms.

-

-

Data Presentation

The quantitative data from a scKeth-seq experiment can be summarized to compare conditions and assess data quality.

| Parameter | In Vitro Keth-seq | In Vivo Keth-seq | Proposed scKeth-seq | Reference |

| Probe | N3-kethoxal | N3-kethoxal | N3-kethoxal | |

| Probe Concentration | 100 µM | 1-10 mM | 1-10 mM (to be optimized) | |

| Reaction Time | 10 min | 5-20 min | 5-15 min (to be optimized) | |

| Reaction Temperature | 37°C | 37°C | 37°C | |

| Target Base | Single-stranded Guanine | Single-stranded Guanine | Single-stranded Guanine | |

| Detection Method | RT stop, Biotin enrichment | RT stop | RT stop, Mutations | |

| Input Material | Purified RNA | Cultured cells | Single cells | N/A |

Visualizations

This compound Reaction with Guanine

References

- 1. RNA structure profiling at single-cell resolution reveals new determinants of cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-cell transcriptomics - Wikipedia [en.wikipedia.org]

- 4. Current Challenges in the Bioinformatics of Single Cell Genomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kethoxal-Based Cellular Probing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for utilizing kethoxal and its derivatives, particularly the azide-functionalized N3-kethoxal, for studying nucleic acid structure and as a potential antiviral agent across different cell types. Detailed protocols for key applications are provided to facilitate experimental design and execution.

Introduction to this compound and N3-Kethoxal

This compound (1,1-dihydroxy-3-ethoxy-2-butanone) is a chemical probe that specifically reacts with the N1 and N2 positions of single-stranded guanine (B1146940) (G) residues in nucleic acids under mild conditions. This specific modification has been instrumental in the study of RNA secondary and tertiary structures. The development of an azide-containing derivative, N3-kethoxal, has significantly expanded the utility of this probe, enabling bioorthogonal ligation via "click chemistry." This allows for the attachment of reporter molecules such as biotin (B1667282) or fluorophores, facilitating the enrichment and visualization of modified nucleic acids.[1][2] The reaction of N3-kethoxal with guanine is reversible, which is a key advantage in sequencing-based applications as the modification can be removed to allow for unimpeded reverse transcription or PCR amplification.[1][3]

Application Note 1: RNA Structure Probing in Mammalian Cells using Keth-seq

Principle: Keth-seq (this compound-based sequencing) is a high-throughput method for transcriptome-wide mapping of RNA secondary structures in vivo.[1] The method relies on the ability of N3-kethoxal to rapidly penetrate cell membranes and modify accessible guanine residues in single-stranded regions of RNA. The azide (B81097) group on N3-kethoxal serves as a handle for biotinylation, allowing for the enrichment of modified RNA fragments. The sites of modification are then identified by reverse transcription, where the this compound adduct induces stops, followed by high-throughput sequencing.

Cell Type Applicability: This method has been successfully applied to various mammalian cell lines, including human HeLa cells and mouse embryonic stem cells (mESCs).

Quantitative Parameters for Keth-seq in Mammalian Cells:

| Parameter | Value | Cell Type | Reference |

| N3-kethoxal Concentration | 1 mM | HeLa, mESCs | |

| Incubation Time | 1-20 minutes | mESCs | |

| Optimal Incubation Time | 5 minutes | mESCs | |

| Incubation Temperature | 37°C | HeLa, mESCs | |

| Biotinylation Reagent | DBCO-Biotin | HeLa, mESCs | |

| Biotinylation Time | 2 hours | in vitro | |

| Biotinylation Temperature | 37°C | in vitro |

Experimental Protocol: Keth-seq in Mammalian Cells

-

Cell Culture and Treatment:

-

Culture mammalian cells (e.g., HeLa or mESCs) to the desired confluency under standard conditions.

-

Add N3-kethoxal directly to the culture medium to a final concentration of 1 mM.

-

Incubate the cells at 37°C for 5 minutes.

-

-

RNA Isolation:

-

Immediately after incubation, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

-

Biotinylation of N3-kethoxal-labeled RNA (in vitro):

-

To the isolated RNA, add DBCO-biotin.

-

Incubate at 37°C for 2 hours in a borate (B1201080) buffer to stabilize the this compound-guanine adduct.

-

Purify the biotinylated RNA using an appropriate RNA cleanup kit.

-

-

Library Preparation for Sequencing:

-

Fragment the biotinylated RNA.

-

Enrich the biotinylated RNA fragments using streptavidin-coated magnetic beads.

-

Perform reverse transcription on the enriched fragments. The this compound adducts will cause the reverse transcriptase to stall, generating cDNAs that terminate at the modification site.

-

Prepare a sequencing library from the resulting cDNAs.

-

For a control, a portion of the modified RNA can be treated to remove the N3-kethoxal adducts prior to reverse transcription. This is achieved by incubating the RNA with a high concentration of GTP (e.g., 50 mM) at 95°C for 10 minutes.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries using a high-throughput sequencing platform.

-

Align the sequencing reads to the reference transcriptome.

-

Analyze the positions of reverse transcription stops to identify the locations of this compound-modified guanines.

-

Caption: General workflow for this compound footprinting.

Application Note 3: this compound in Plant Cell Systems

The use of this compound for in vivo RNA structure probing in plant cells is not as well-documented as in mammalian, yeast, or bacterial systems. The plant cell wall presents a significant barrier to the entry of chemical probes. Current literature on plant RNA structure probing predominantly focuses on the use of other reagents like dimethyl sulfate (B86663) (DMS) and selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagents, which are more cell-permeable.

Challenges and Potential Adaptations:

-

Cell Wall Permeability: Protoplasting (enzymatic removal of the cell wall) would likely be a necessary first step for efficient this compound treatment of plant cells.

-

Reagent Optimization: The optimal concentration of this compound and incubation time would need to be empirically determined for different plant species and cell types.

While direct protocols are lacking, the general principles of this compound probing and downstream analysis via primer extension or sequencing would be applicable to plant RNA once the challenge of cellular delivery is overcome.

Application Note 4: this compound as an Antiviral Agent

Principle: this compound has been historically investigated as an antiviral agent due to its ability to react with guanine residues in the nucleic acids of viruses, particularly RNA viruses. This modification can interfere with viral replication and transcription, leading to the inactivation of the virus. The single-stranded nature of many viral RNA genomes during replication makes them susceptible to this compound modification.

Mechanism of Antiviral Action: The primary mechanism of this compound's antiviral activity is the chemical modification of guanine bases in the viral genome. This can lead to:

-

Inhibition of Replication: The this compound adduct can block the progression of viral RNA-dependent RNA polymerase.

-

Inhibition of Translation: Modification of guanine in coding regions can disrupt codon-anticodon interactions on the ribosome, inhibiting protein synthesis.

-

Disruption of Functional RNA Structures: Many viral RNAs contain highly structured regions that are essential for replication and interaction with host factors. This compound modification can disrupt these structures.

Virus Inactivation Workflow

Caption: General workflow for assessing viral inactivation by this compound.

Historical Context and Current Perspective: While early studies demonstrated the virucidal activity of this compound, its development as a clinical antiviral has been limited. The focus of modern antiviral drug development has shifted towards more specific inhibitors of viral enzymes (e.g., polymerases, proteases) and host factors. However, the principle of targeting viral nucleic acids with reactive small molecules remains a valid strategy, and this compound serves as a foundational example of this approach.

Experimental Protocol: Viral Inactivation Assay

-

Virus Stock Preparation:

-

Prepare a high-titer stock of the RNA virus of interest.

-

Determine the initial viral titer using a standard method (e.g., plaque assay or TCID50).

-

-

This compound Treatment:

-

Incubate the virus stock with varying concentrations of this compound for a defined period.

-

Include a no-treatment control.

-

-

Removal of this compound:

-

Remove or inactivate the this compound from the virus suspension. This can be achieved by dialysis, gel filtration, or dilution.

-

-

Infectivity Assay:

-

Infect susceptible host cells with the treated and control virus samples.

-

Quantify the remaining viral infectivity using a plaque assay or TCID50 assay.

-

-

Data Analysis:

-

Calculate the reduction in viral titer for each this compound concentration and determine the effective concentration for viral inactivation.

-

Quantitative Data on Antiviral Activity: Detailed quantitative data from modern studies on the antiviral efficacy of this compound are limited. The provided protocol outlines a general method for obtaining such data.

Signaling Pathways and Logical Relationships

This compound's Interaction with Nucleic Acids

Caption: Mechanism of this compound's interaction with guanine.

Conclusion

This compound and its derivatives are powerful tools for investigating nucleic acid structure and function. The development of N3-kethoxal has enabled high-throughput, transcriptome-wide structural analysis in mammalian cells. While its application in other cell types like yeast and bacteria is more established for specific targets like rRNA, and its use in plants is still emerging, the fundamental chemistry of this compound provides a versatile platform for nucleic acid research. Furthermore, its historical role as an antiviral agent underscores the potential for targeting viral nucleic acids for therapeutic purposes. The protocols and data presented here provide a foundation for researchers to apply these methods in their own experimental systems.

References

Probing Viral RNA Structures: A Detailed Protocol for Kethoxal Modification

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The secondary and tertiary structures of viral RNA are critical for their replication, translation, and interaction with host cell machinery, making them attractive targets for antiviral drug development. Kethoxal, and its azide-modified derivative N3-kethoxal, are powerful chemical probes for elucidating the structure of RNA. This document provides a detailed protocol for the this compound modification of viral RNA, enabling researchers to identify single-stranded and accessible guanine (B1146940) residues within viral genomes and transcripts.

Introduction

This compound is a chemical probe that specifically and reversibly modifies guanine bases in single-stranded RNA (ssRNA) under mild conditions.[1] It preferentially reacts with the N1 and N2 positions of guanine, which are involved in Watson-Crick base pairing.[1][2] Consequently, this compound modification provides a snapshot of the accessible guanine residues, thereby revealing single-stranded regions of an RNA molecule. This method can be applied both in vitro to purified viral RNA and in cellula to study viral RNA structure within its native cellular environment.[1][3] The resulting modifications can be detected by reverse transcription, where the polymerase stalls at the modified guanine, allowing for nucleotide-resolution structural mapping. A recent advancement, Keth-seq, utilizes an azide-modified this compound (N3-kethoxal) for transcriptome-wide RNA structure analysis through high-throughput sequencing.

Principle of the Method

The fundamental principle of this compound-based RNA structure probing lies in its selective covalent modification of unpaired guanine residues. The reaction of this compound with guanine forms a stable adduct that sterically hinders the progression of reverse transcriptase. By analyzing the sites of premature termination of reverse transcription, one can map the single-stranded guanine residues in the RNA of interest. The modification is reversible under alkaline conditions or by heating, which allows for control experiments. The introduction of N3-kethoxal further expands the utility of this method by enabling the enrichment of modified RNA fragments through click chemistry.

Key Experimental Methodologies

This section provides detailed protocols for the in vitro and in cellula modification of viral RNA using this compound or its derivatives.

In Vitro this compound Modification of Purified Viral RNA

This protocol is suitable for studying the structure of isolated viral RNA.

Materials:

-

Purified viral RNA

-

This compound solution (e.g., 20 mg/mL in 20% ethanol)

-

RNA folding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Reaction stop buffer (e.g., 0.5 M Borate buffer, pH 7.0)

-

RNA purification kit

Protocol:

-

RNA Refolding:

-

In a sterile, RNase-free microcentrifuge tube, dilute the purified viral RNA to the desired concentration (e.g., 1-5 µg) in RNA folding buffer.

-

Heat the RNA solution at 95°C for 2 minutes, then slowly cool to room temperature (approximately 30 minutes) to allow for proper folding.

-

-

This compound Modification:

-

Add this compound solution to the refolded RNA to a final concentration as indicated in Table 1.

-

Incubate the reaction at 37°C for the desired time (see Table 1). The incubation time can be optimized to achieve the desired level of modification.

-

-

Reaction Quenching:

-

To stop the reaction, add the reaction stop buffer to a final concentration of 50 mM.

-

-

RNA Purification:

-

Purify the modified RNA using an appropriate RNA purification kit to remove excess this compound and other reaction components.

-

Elute the purified RNA in RNase-free water.

-

-

Downstream Analysis:

-

The modified RNA is now ready for downstream analysis, such as primer extension or library preparation for Keth-seq.

-

In Cellula this compound Modification of Viral RNA

This protocol is designed for probing viral RNA structure within infected cells.

Materials:

-

Virus-infected cells in culture

-

N3-kethoxal (azido-kethoxal)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

RNA extraction kit (e.g., TRIzol)

Protocol:

-

Cell Treatment:

-

To the culture medium of virus-infected cells (e.g., in a 100 mm dish at ~80% confluency), add N3-kethoxal to the desired final concentration (see Table 2).

-

Incubate the cells at 37°C in a CO2 incubator for the specified time (e.g., 1 to 20 minutes).

-

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells directly on the plate using a suitable lysis buffer or by adding TRIzol reagent for RNA extraction.

-

-

RNA Extraction:

-

Isolate the total RNA from the cell lysate using a standard RNA extraction protocol.

-

-

Downstream Processing for Keth-seq (Optional):

-

If using N3-kethoxal, the azide (B81097) group can be used for biotinylation via a click reaction with a DBCO-biotin conjugate. This allows for the enrichment of modified RNA fragments.

-

-

Analysis:

-

The modified RNA can be analyzed by primer extension or subjected to library preparation for high-throughput sequencing.

-

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for this compound modification of RNA. Optimization may be required for specific viral RNAs and experimental systems.

Table 1: In Vitro this compound Modification Conditions

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 10 mg/mL | Higher concentrations may lead to non-specific modifications. |

| Incubation Time | 5 - 30 minutes | Shorter times are preferred to minimize RNA degradation. |

| Incubation Temperature | 25 - 37°C | 37°C is commonly used. |

| pH | 7.0 - 8.0 | The reaction is more efficient at slightly alkaline pH. |

Table 2: In Cellula N3-Kethoxal Modification Conditions

| Parameter | Recommended Range | Notes |

| N3-Kethoxal Concentration | 10 - 100 µM | Concentration should be optimized for cell type and virus. |

| Incubation Time | 1 - 20 minutes | Time-course experiments are recommended to determine the optimal duration. |

| Cell Density | ~80% confluency | Ensure cells are in a healthy, actively growing state. |

Visual Representations

Diagram 1: Experimental Workflow for this compound Modification of Viral RNA

Caption: Workflow for in vitro and in cellula this compound modification of viral RNA.

Diagram 2: Chemical Modification of Guanine by this compound

References

Application Notes and Protocols: Integrating Kethoxal-Derived Data with Computational Modeling for High-Resolution Structural Genomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kethoxal and its azide-derivatized analog, N3-kethoxal, are powerful chemical probes that selectively modify single-stranded guanine (B1146940) residues in nucleic acids. This specific reactivity provides a high-resolution footprint of unpaired guanines, offering critical experimental constraints for the computational modeling of RNA and DNA secondary and tertiary structures. When coupled with high-throughput sequencing (termed Keth-seq for RNA and KAS-seq for single-stranded DNA), these methods provide transcriptome-wide and genome-wide structural information. These application notes and protocols detail the integration of this compound-based chemical probing data with computational modeling pipelines to elucidate the structural landscapes of nucleic acids.

Application Notes

The integration of this compound probing data into computational modeling workflows significantly enhances the accuracy of nucleic acid structure prediction.[1][2] this compound reactivity data serves as a pseudo-energy term or a set of constraints in structure prediction algorithms, guiding the model towards conformations that are consistent with the experimental data.[3] This hybrid approach is particularly valuable for large and complex RNA molecules, where ab initio prediction methods often fall short.[1]

Key applications include:

-

RNA Secondary Structure Refinement: this compound footprinting data can be used to refine computationally predicted RNA secondary structures by identifying single-stranded regions with high confidence.[4]

-

RNA Tertiary Structure Modeling: The spatial constraints derived from this compound probing can inform and validate 3D models of RNA architecture.

-

Transcriptome-wide RNA Structure Mapping: Keth-seq allows for the global analysis of RNA structures in their native cellular environment, providing insights into co-transcriptional folding and RNA-protein interactions.

-

Genome-wide ssDNA Profiling: KAS-seq identifies regions of single-stranded DNA throughout the genome, which are indicative of active transcription, replication, and repair processes.

-

RNA-Protein Interaction Studies: this compound footprinting can reveal changes in RNA structure upon protein binding, thereby mapping interaction interfaces.

Logical Workflow for Integrating this compound Data with Computational Modeling

The overall process involves experimental data acquisition followed by computational analysis and modeling.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Keth-seq and KAS-seq experiments.

Table 1: N3-Kethoxal Labeling Conditions

| Parameter | In Vitro RNA Labeling | In Vivo Cell Labeling | In Vivo Tissue Labeling |

| N3-Kethoxal Concentration | 10 mM | 1-2 mM | 10 mM in injection buffer |

| Incubation Time | 10 min | 5-10 min | 10 min |

| Temperature | 37°C | 37°C | 37°C |

| Buffer | 0.1 M Sodium Cacodylate, 10 mM MgCl2, pH 7.0 | Cell culture medium or PBS | PBS |

| Starting Material | 100 pmol RNA oligo | 1,000 - 1,000,000 cells | ~50 mg tissue |

Table 2: Keth-seq and KAS-seq Library Preparation and Sequencing

| Parameter | Keth-seq | KAS-seq |

| Biotinylation Reagent | DBCO-biotin | DBCO-biotin |

| Enrichment | Streptavidin beads | Streptavidin beads |

| Library Preparation Kit | NEBNext Ultra II RNA Library Prep Kit | NEBNext Ultra II DNA Library Prep Kit |

| Sequencing Platform | Illumina (e.g., HiSeq, NextSeq) | Illumina (e.g., HiSeq, NextSeq) |

| Read Depth | >40 million reads per sample | >40 million reads per sample |

| Read Type | Single-end or Paired-end | Single-end or Paired-end |

Experimental Protocols

Protocol 1: In Vivo N3-Kethoxal Labeling of Cultured Cells (Keth-seq/KAS-seq)

This protocol describes the labeling of single-stranded guanines in RNA (for Keth-seq) or DNA (for KAS-seq) within living cells.

Materials:

-

Cultured mammalian cells

-

N3-kethoxal

-

Pre-warmed cell culture medium or PBS

-

Ice-cold PBS

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a fresh solution of N3-kethoxal in pre-warmed culture medium or PBS to a final concentration of 1-2 mM.

-

Aspirate the existing medium from the cells and replace it with the N3-kethoxal-containing medium.

-

Incubate the cells for 5-10 minutes at 37°C. A shorter incubation of 5 minutes can be used to capture transient transcriptional changes.

-

To stop the reaction, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Proceed immediately to nucleic acid isolation.

Protocol 2: Nucleic Acid Isolation and Biotinylation

This protocol details the isolation of labeled nucleic acids and their subsequent biotinylation for enrichment.

Materials:

-

N3-kethoxal labeled cells

-

Genomic DNA or Total RNA isolation kit (e.g., PureLink Genomic DNA Mini Kit for KAS-seq)

-

DBCO-biotin

-

25 mM K3BO3 (pH 7.0)

-

RNase A/T1 mix (for KAS-seq)

Procedure:

-

Isolate genomic DNA or total RNA from the labeled cells using a commercial kit according to the manufacturer's instructions. For KAS-seq, elute the DNA in 25 mM K3BO3 (pH 7.0).

-

To the isolated nucleic acid, add DBCO-biotin to a final concentration of 100 µM.

-

Incubate the reaction at 37°C for 1.5 hours in a neutral buffer supplemented with K3BO3 to stabilize the this compound-guanine adduct.

-

For KAS-seq, treat the sample with an RNase A/T1 mix to remove contaminating RNA.

-

Purify the biotinylated nucleic acid using a suitable column purification kit.

Protocol 3: Enrichment of Biotinylated Nucleic Acids and Library Preparation

This protocol describes the enrichment of biotinylated nucleic acid fragments and their preparation for high-throughput sequencing.

Materials:

-

Biotinylated nucleic acids

-

Streptavidin magnetic beads

-

Buffers for bead binding and washing

-

DNA or RNA library preparation kit (e.g., NEBNext Ultra II)

-

PCR amplification reagents

Procedure:

-

Fragment the biotinylated nucleic acid by sonication to the desired size range (e.g., 200-500 bp).

-

Incubate the fragmented nucleic acid with streptavidin magnetic beads to capture the biotinylated fragments.

-

Wash the beads extensively to remove non-biotinylated fragments.

-

The enriched DNA can be directly used for library preparation. For RNA, proceed with library construction on the beads.

-

Construct sequencing libraries from the enriched nucleic acid fragments according to the library preparation kit manufacturer's protocol. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.

-

Perform quality control on the final library (e.g., using a Bioanalyzer) and quantify it before sequencing.

Computational Modeling Protocols

Protocol 4: Processing of Keth-seq/KAS-seq Data

This protocol outlines the initial bioinformatic processing of raw sequencing data. A dedicated pipeline, KAS-pipe, is available for KAS-seq data analysis.

Software:

-

FastQC

-

Trimmomatic or Cutadapt

-

STAR (for RNA) or Bowtie2/BWA (for DNA)

-

Samtools

-

MACS2 (for KAS-seq peak calling)

-

deepTools

Procedure:

-

Quality Control: Assess the quality of the raw sequencing reads using FastQC.

-

Trimming: Remove adapter sequences and low-quality bases from the reads.

-

Alignment: Align the processed reads to the appropriate reference genome or transcriptome.

-

Filtering: Remove PCR duplicates and reads with low mapping quality.

-

Peak Calling (for KAS-seq): Identify regions of significant enrichment (peaks) using a tool like MACS2.

-

Signal Normalization: Generate normalized signal tracks (e.g., in bigWig format) for visualization and downstream analysis.

Protocol 5: Integrating this compound Reactivity into RNA Structure Prediction

This protocol describes how to use this compound reactivity data as constraints for RNA secondary structure prediction.

Software:

-

RNAstructure, ViennaRNA package, or similar RNA folding software that accepts SHAPE-like reactivity data.

Procedure:

-

Calculate Reactivity Scores: Determine the this compound reactivity for each guanine residue. This is typically calculated based on the number of reads stopping at or mutating a particular base in the Keth-seq data, normalized to a control sample.

-

Format Reactivity Data: Convert the reactivity scores into a format compatible with the chosen RNA folding software. This is often a simple text file with two columns: nucleotide position and reactivity value.

-

Incorporate Constraints into Folding Algorithm: Use the reactivity data as pseudo-energy constraints during the structure prediction process. For example, in RNAstructure, this can be done using the -sh flag with a reactivity file.

-

Predict Secondary Structure: Run the folding algorithm with the reactivity constraints to generate a set of predicted secondary structures that are consistent with the experimental data.

-

Analyze and Visualize Structures: Analyze the predicted structures to identify key structural features and visualize them using tools like VARNA or Forna.

Signaling Pathway Representation (Illustrative)

While this compound data primarily informs nucleic acid structure, it can be used to infer changes in regulatory pathways. For example, KAS-seq can reveal changes in transcription factor activity.

Conclusion

The integration of this compound-based chemical probing with computational modeling represents a powerful strategy for elucidating the structural and functional landscape of nucleic acids. The protocols and guidelines presented here provide a framework for researchers to apply these methods to their own systems of interest, ultimately advancing our understanding of the roles of nucleic acid structure in biological processes and disease.

References

- 1. Computational analysis of RNA structures with chemical probing data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Frontiers | Advances in RNA 3D Structure Modeling Using Experimental Data [frontiersin.org]

- 4. Keth-seq for transcriptome-wide RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]

Kethoxal-Assisted Ribosome Profiling: Application Notes and Protocols for Probing mRNA Structure in the Translating Ribosome

Application Notes

Introduction

Ribosome profiling, or Ribo-seq, has revolutionized the study of translation by providing a genome-wide snapshot of ribosome positions on mRNA. Standard Ribo-seq protocols rely on nuclease digestion to isolate ribosome-protected mRNA fragments (RPFs). While powerful for determining ribosome occupancy, this method does not directly probe the structural context of the mRNA within and surrounding the ribosome. Kethoxal, and its azide-containing derivative N3-kethoxal, are chemical probes that specifically and reversibly modify the N1 and N2 positions of single-stranded guanine (B1146940) residues.[1] This property can be harnessed to add a layer of structural information to ribosome profiling experiments.

This document outlines a proposed methodology, termed this compound-Ribosome Profiling (Keth-Ribo-seq), which integrates this compound-based chemical probing with the core ribosome profiling workflow. The principle of Keth-Ribo-seq is that the ribosome protects the mRNA segment it occupies from this compound modification, while flanking regions and structurally accessible guanines within the ribosome itself remain susceptible. By sequencing these modified fragments, researchers can simultaneously map ribosome positions and gain insights into the secondary structure of mRNA in its actively translating state. This technique is particularly valuable for understanding how mRNA structure influences translation initiation, elongation, and termination.

Principle of the Method

The Keth-Ribo-seq method is based on the differential reactivity of guanine residues in mRNA to this compound, depending on their accessibility. Guanines shielded by the ribosome or involved in stable base-pairing will not be modified, whereas those in single-stranded regions exposed to the solvent will be. The workflow involves treating cells with N3-kethoxal, a cell-permeable derivative, to label accessible guanines in vivo.[1][2] Subsequently, ribosomes are isolated, and the associated mRNA fragments are subjected to a specialized library preparation protocol. The azide (B81097) group on N3-kethoxal allows for the biotinylation of modified RNA fragments via click chemistry, enabling their enrichment and selective sequencing. The resulting sequencing data can reveal both the boundaries of the ribosome-protected fragment and the structural status of guanines in the vicinity of the translating ribosome.

Applications

-

High-Resolution Mapping of the Ribosome Exit and Entry Tunnels: By identifying this compound-modified guanines on the mRNA strand emerging from the exit and entry channels of the ribosome, Keth-Ribo-seq can provide structural constraints on the conformation of the mRNA in these regions.

-

Investigating mRNA Secondary Structure during Translation: This method can be used to study dynamic changes in mRNA secondary structure as the ribosome translocates, providing insights into the energy landscape of unfolding and refolding during translation.

-

Probing Ribosome-mRNA Interactions: The pattern of this compound accessibility can reveal specific contact points between the ribosome and the mRNA, complementing information from cryo-EM and crystallography.

-

Studying the Impact of Small Molecule Drugs on Translation: Keth-Ribo-seq can be employed to assess how ribosome-targeting antibiotics or other small molecules alter the conformation of mRNA within the ribosome.

Quantitative Data

The following tables provide a summary of typical quantitative parameters for N3-kethoxal labeling and ribosome profiling, compiled from established Keth-seq and Ribo-seq protocols. These should serve as a starting point for the optimization of a Keth-Ribo-seq experiment.

Table 1: N3-Kethoxal Labeling Parameters

| Parameter | In Vitro Labeling | In Vivo Labeling (Cultured Cells) |

| N3-Kethoxal Concentration | 100 mM | 5 mM in culture medium |

| Incubation Time | 10 minutes | 1 - 10 minutes |

| Incubation Temperature | 37°C | 37°C |

| Reaction Buffer | 0.1 M Sodium Cacodylate, 10 mM MgCl2, pH 7.0 | Cell culture medium |

| Reversibility Conditions | 50 mM GTP, 95°C for 10 min or 37°C for 6-8 hours[2][3] | N/A |

Table 2: Ribosome Profiling Parameters

| Parameter | Value/Range |

| Translation Inhibitor | Cycloheximide (B1669411) (100 µg/mL) |

| Nuclease for Footprinting | RNase I |

| Ribosome-Protected Fragment Size | ~30 nucleotides |

| Sequencing Read Depth | >50 million reads per sample |

Diagrams

Caption: Chemical reaction between N3-kethoxal and a single-stranded guanine residue.

Caption: Proposed workflow for this compound-Ribosome Profiling (Keth-Ribo-seq).

Experimental Protocols

Protocol 1: In Vivo this compound Labeling and Ribosome Footprint Isolation

This protocol describes the proposed steps for labeling accessible mRNA with N3-kethoxal in living cells and isolating ribosome-protected fragments.

Materials:

-

N3-kethoxal

-

Cell culture medium, pre-warmed to 37°C

-

Cycloheximide (100 mg/mL stock)

-

Ice-cold PBS with 100 µg/mL cycloheximide

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, 1 mM DTT, RNase inhibitors)

-

RNase I

-

Sucrose solutions for gradient (e.g., 10% and 50% w/v in gradient buffer)

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

Procedure:

-

Cell Culture and Treatment:

-

Grow cells to 70-80% confluency.

-

Prepare the N3-kethoxal labeling medium by diluting a stock solution of N3-kethoxal in pre-warmed culture medium to a final concentration of 5 mM.

-

Add the labeling medium to the cells and incubate for 5-10 minutes at 37°C.

-

To arrest translation, add cycloheximide to a final concentration of 100 µg/mL and incubate for an additional 1 minute.

-

-

Cell Lysis and Polysome Isolation:

-

Place the culture dish on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

-

Ribosome Footprinting:

-

Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.

-

Incubate on ice for 45 minutes.

-

Stop the digestion by adding a potent RNase inhibitor.

-

-

Monosome Isolation:

-

Layer the digested lysate onto a 10-50% sucrose gradient.

-

Centrifuge at high speed (e.g., 35,000 rpm in an SW41 rotor) for 3 hours at 4°C.

-

Fractionate the gradient and collect the monosome peak by monitoring absorbance at 254 nm.

-

-

RNA Extraction:

-

To the collected monosome fraction, add Proteinase K and SDS to final concentrations of 200 µg/mL and 1%, respectively. Incubate at 42°C for 45 minutes.

-

Perform a hot acid phenol:chloroform extraction to purify the RNA fragments.

-

Precipitate the RNA with ethanol.

-

Protocol 2: Library Preparation for Keth-Ribo-seq

This protocol outlines the proposed steps for preparing a sequencing library from the this compound-modified ribosome footprints.

Materials:

-

DBCO-Biotin

-

Streptavidin magnetic beads

-

Reagents for library preparation (e.g., ligation adapters, reverse transcriptase, PCR primers)

Procedure:

-

Biotinylation of this compound Adducts:

-

Resuspend the purified RNA fragments in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0).

-

Add DBCO-Biotin to the RNA solution and incubate at 37°C for 1.5-2 hours to facilitate the click chemistry reaction.

-

Purify the biotinylated RNA using an appropriate RNA cleanup kit.

-

-

Enrichment of Modified Fragments:

-

Incubate the biotinylated RNA with pre-washed streptavidin magnetic beads to capture the this compound-modified fragments.

-

Wash the beads extensively to remove non-biotinylated RNA (i.e., the ribosome-protected fragments).

-

The supernatant contains the unmodified, ribosome-protected fragments, while the beads contain the this compound-modified, unprotected fragments. Depending on the experimental goal, either or both fractions can be used for library preparation. For direct footprinting, the supernatant is the fraction of interest.

-

-

Sequencing Library Construction:

-

Ligate 3' and 5' sequencing adapters to the enriched RNA fragments.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA by PCR.

-

Size-select the library to enrich for fragments of the appropriate length (~150 bp including adapters).

-

Perform high-throughput sequencing.

-

Data Analysis

The analysis of Keth-Ribo-seq data will require a custom bioinformatics pipeline. The key steps would include:

-